N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features an isoxazole ring, a phenylpiperazine moiety, and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multiple steps. One common approach starts with the preparation of the isoxazole ring, followed by the introduction of the phenylpiperazine moiety, and finally, the formation of the oxalamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and scalability. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to achieve the required purity standards.
Chemical Reactions Analysis
Types of Reactions
N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various functionalized products depending on the substituents introduced.
Scientific Research Applications
N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. The isoxazole ring and phenylpiperazine moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(isoxazol-3-yl)-N2-(2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-(4-ethylpiperazin-1-yl)ethyl)oxalamide
- N1-(isoxazol-3-yl)-N2-(2-(4-benzylpiperazin-1-yl)ethyl)oxalamide
Uniqueness
N1-(isoxazol-3-yl)-N2-(2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to the presence of the phenyl group on the piperazine ring, which can significantly influence its chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy and selectivity in its applications.
Properties
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c23-16(17(24)19-15-6-13-25-20-15)18-7-8-21-9-11-22(12-10-21)14-4-2-1-3-5-14/h1-6,13H,7-12H2,(H,18,23)(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFYBVRILKZMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=NOC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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